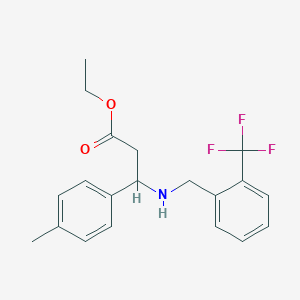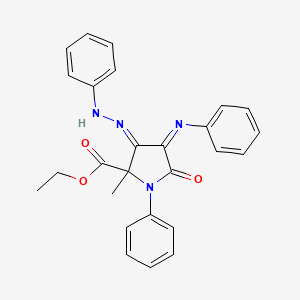
Propionic acid ethyl ester, 3-p-tolyl-3-(2-trifluoromethylbenzylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is a synthetic organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound is characterized by the presence of a trifluoromethyl group, a methylphenyl group, and an amino group attached to a propanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 3-(4-METHYLPHENYL)-3-(AMINO)PROPANOATE
- ETHYL 3-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)PROPANOATE
- ETHYL 3-(4-METHYLPHENYL)-3-(METHYLAMINO)PROPANOATE
Uniqueness
ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is unique due to the presence of both a trifluoromethyl group and an amino group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H22F3NO2 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
ethyl 3-(4-methylphenyl)-3-[[2-(trifluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C20H22F3NO2/c1-3-26-19(25)12-18(15-10-8-14(2)9-11-15)24-13-16-6-4-5-7-17(16)20(21,22)23/h4-11,18,24H,3,12-13H2,1-2H3 |
Clé InChI |
BJFCVZITPKOYFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)C)NCC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11505781.png)
![2-{2-[(2-cyanophenyl)sulfanyl]phenyl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B11505789.png)
![1,3-Dimethyl-8-morpholin-4-yl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B11505796.png)
![2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B11505804.png)

![1-(2,5-Dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11505813.png)
![3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11505814.png)

![N-Adamantan-1-ylmethyl-N-[1-(3-chloro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide](/img/structure/B11505826.png)
![ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate](/img/structure/B11505833.png)

![3-(4-Tert-butylphenyl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11505840.png)
![N-[(E)-(2-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B11505844.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate](/img/structure/B11505856.png)
